![molecular formula C16H12N2O B589186 Sudan I-d5 CAS No. 752211-63-5](/img/structure/B589186.png)
Sudan I-d5
Overview
Description
Sudan I-d5 is a deuterated version of Sudan I . Sudan I is a diazo-conjugate red dye that can be used as an additive to products such as oils, solvents, or polishes . It inhibits the growth of bacterial strains Clostridium perfringens and L. rhamnosus .
Synthesis Analysis
This compound may be used as an internal standard for the determination of azo dyes in feed by ultra-high-performance liquid chromatography-tandem mass spectrometry . A method has been developed for the simultaneous determination of 11 azo dyes including 7 Sudan dyes . The method uses simple extraction with a strong organic solvent, stable isotope analogues as internal standards, and does not require any lengthy clean-up steps .Molecular Structure Analysis
The molecular formula of this compound is C16H7D5N2O . The molecular weight is 253.31 .Scientific Research Applications
Analytical Techniques for Sudan I-IV Dyes
Sudan dyes, including Sudan I, are a family of lipophilic azo dyes extensively utilized in industrial applications but are prohibited in food colorants due to carcinogenic properties. The determination of Sudan dyes in food matrices, particularly chili and tomato sauces, has garnered attention worldwide. Critical review of various determination methods revealed that Liquid Chromatography (LC) coupled with UV-visible and Mass Spectrometry (MS) detection are the predominant methods for analyzing Sudan I-IV dyes. These dyes are typically found at mg kg^-1 levels in foods, necessitating preconcentration steps to achieve desired detection limits. Sample preparation predominantly involves liquid-solid extraction, with recent advancements including ultrasonic-assisted extraction and pressurized liquid extraction. Various solid-phase extraction types have been employed for sample cleanup. The review highlights the use of conventional C18 columns and LC eluents for analysis, with MS detection becoming increasingly common for more reliable identification. This comprehensive analysis underscores the ongoing need for vigilant monitoring and analytical rigor in detecting Sudan dyes within food products to ensure public health safety (Rebane et al., 2010).
Mechanism of Action
Target of Action
Sudan I-d5, a deuterated form of Sudan I, is primarily known for its inhibitory action against bacterial strains such as Clostridium perfringens and L. rhamnosus . These bacteria are part of the human gut microbiota, and their growth can be inhibited by this compound, suggesting that this compound may have potential applications in controlling bacterial populations.
Mode of Action
It is known that sudan i, the non-deuterated form, is a diazo-conjugate red dye . Diazo dyes are characterized by a nitrogen double bond, which can interact with various biological targets. The specific interactions of this compound with its bacterial targets are yet to be elucidated.
Pharmacokinetics
It is known that this compound is soluble in dmso , which suggests that it may have good bioavailability when administered in suitable formulations
Result of Action
The primary result of this compound’s action is the inhibition of growth in certain bacterial strains
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability has been studied under different conditions . This suggests that the action, efficacy, and stability of this compound can be influenced by factors such as temperature and light exposure.
Future Directions
properties
IUPAC Name |
1-[(2,3,4,5,6-pentadeuteriophenyl)diazenyl]naphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c19-15-11-10-12-6-4-5-9-14(12)16(15)18-17-13-7-2-1-3-8-13/h1-11,19H/i1D,2D,3D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQIXHXHHPWVIL-RCQSQLKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N=NC2=C(C=CC3=CC=CC=C32)O)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746791 | |
Record name | (1Z)-1-[2-(~2~H_5_)Phenylhydrazinylidene]naphthalen-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
752211-63-5 | |
Record name | (1Z)-1-[2-(~2~H_5_)Phenylhydrazinylidene]naphthalen-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 752211-63-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is Sudan I-d5, and what is it used for in research?
A1: this compound is a deuterated analog of Sudan I, a fat-soluble dye. While Sudan I itself is banned in food products due to its toxicity, its deuterated forms, like this compound, find use as internal standards in analytical chemistry, specifically in techniques like mass spectrometry.
Q2: How does using this compound as an internal standard improve the accuracy of measuring Sudan I in food samples?
A2: Using this compound enhances accuracy by acting as a reference point during analysis. Here's why:
- Compensation for Losses: During sample preparation, some analyte (Sudan I in this case) might be lost. Since this compound is added at the beginning and experiences the same processes, its measured loss helps researchers correct for losses in the original Sudan I, leading to more accurate quantification. []
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